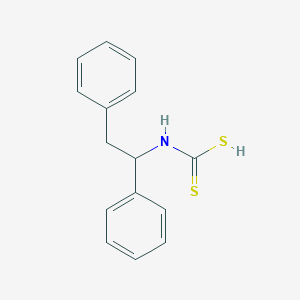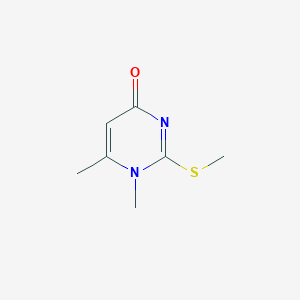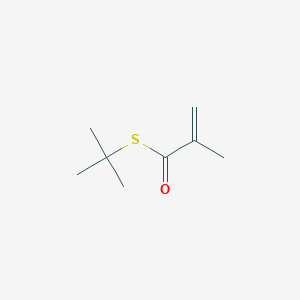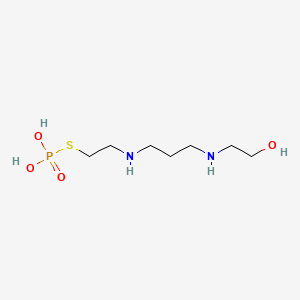![molecular formula C11H12Br2O B14637684 Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- CAS No. 55027-60-6](/img/structure/B14637684.png)
Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-: is an organic compound with the molecular formula C11H12Br2O. It is a derivative of benzene, where a [(2,2-dibromocyclopropyl)methoxy]methyl group is attached to the benzene ring. This compound is known for its unique chemical structure, which combines the aromatic stability of benzene with the reactivity of the dibromocyclopropyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- typically involves the following steps:
Formation of the Dibromocyclopropyl Group: The dibromocyclopropyl group can be synthesized through the bromination of cyclopropane using bromine in the presence of a catalyst.
Attachment to Benzene: The [(2,2-dibromocyclopropyl)methoxy]methyl group is then attached to the benzene ring through a nucleophilic substitution reaction. This involves the reaction of benzyl alcohol with the dibromocyclopropyl group in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts and controlled reaction environments.
化学反应分析
Types of Reactions:
Oxidation: Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- can undergo oxidation reactions, where the dibromocyclopropyl group is oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dibromocyclopropyl group to a cyclopropyl group by removing the bromine atoms.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclopropyl derivatives.
Substitution: Substituted benzene derivatives.
科学研究应用
Chemistry: Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of dibromocyclopropyl groups on
属性
CAS 编号 |
55027-60-6 |
|---|---|
分子式 |
C11H12Br2O |
分子量 |
320.02 g/mol |
IUPAC 名称 |
(2,2-dibromocyclopropyl)methoxymethylbenzene |
InChI |
InChI=1S/C11H12Br2O/c12-11(13)6-10(11)8-14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI 键 |
CWJFTTWZUCVIAK-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(Br)Br)COCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)


![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)


![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)


![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)

![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)

